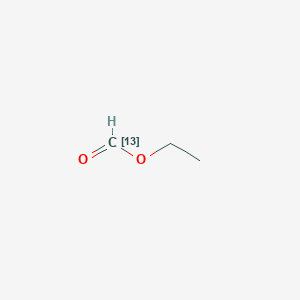

Ethyl formate-13C

Vue d'ensemble

Description

Ethyl formate-13C is an ethyl ester of formic acid . It is a clear, slightly oily liquid with a pleasant, rumlike odor and the flavor of raspberries . It occurs naturally in some plant oils, fruits, and juices .

Synthesis Analysis

A precursor of Ethyl formate-13C was synthesized via the condensation reaction of adipic acid dihydrazide and triethyl orthoformate to form diethyl N,N′ -adipoyldiformohydrazonate .

Molecular Structure Analysis

The molecular structure of Ethyl formate-13C is confirmed by Fourier transformed infrared and solid-state nuclear magnetic resonance spectroscopies . The resonance frequencies of 13C nuclei are lower than those of protons in the same applied field .

Chemical Reactions Analysis

Ethyl formate undergoes spontaneous autocatalytic hydrolysis via water catalyzed (neutral), as well as hydrogen-ion catalyzed mechanisms .

Physical And Chemical Properties Analysis

Ethyl formate-13C has a linear formula of H13CO2C2H5 and a molecular weight of 75.07 . It is a clear colorless liquid with a pleasant odor .

Applications De Recherche Scientifique

Chemical Research

Ethyl formate-13C is used in chemical research due to its unique properties. It has a linear formula of H13CO2C2H5 and a molecular weight of 75.07 . , making it a valuable compound for studies involving carbon isotopes.

Antimicrobial Applications

Ethyl formate-13C has shown promising results as an antimicrobial agent. It has been tested against microbial species such as Aspergillus niger F4, Mucor circinelloides YMM22, and Pseudomonas aeruginosa B1 . It has been found to significantly reduce the number of viable bacteria and fungi .

Food Preservation

In the food industry, Ethyl formate-13C has been used as a fumigant for date fruits. The susceptibility of date fruits to microbial spoilage is significantly influenced by factors such as moisture content, storage practices, and environmental conditions . Fumigation with ethyl formate-13C alone or in combination with CO2 significantly reduced the microbial contamination of stored date fruits .

Insecticidal Action

Ethyl formate-13C also has potential insecticidal action. It has been considered as a safer alternative to fumigants like methyl bromide and phosphine, which harm the ozone layer and pose other risks .

Safety and Hazards

Orientations Futures

Ethyl formate is a simple aliphatic ester that is full of benefits and concerns. It’s a clear, slightly oily liquid with a pleasant, rumlike odor and the flavor of raspberries. The ester occurs in many food substances, including fruits, coffee, tea, and grains . The synthetic product is often used as a flavoring agent in lemonade and other beverages .

Mécanisme D'action

Target of Action

Ethyl formate-13C is a stable isotope-labeled compound . It is primarily used as a tracer in drug development processes . The primary targets of Ethyl formate-13C are the biochemical pathways where it is incorporated as a tracer .

Mode of Action

The mode of action of Ethyl formate-13C involves its incorporation into drug molecules as a tracer . This allows for precise tracking and quantification of the drug’s metabolic and pharmacokinetic profiles .

Biochemical Pathways

Ethyl formate-13C affects the biochemical pathways of the drug molecules into which it is incorporated . It allows for the rigorous investigation of these pathways and the quantification of carbon flux distribution .

Pharmacokinetics

The pharmacokinetics of Ethyl formate-13C is primarily determined by the drug molecules into which it is incorporated . Deuteration, a process involving stable isotopes of hydrogen, has been noted to potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The result of Ethyl formate-13C’s action is the ability to accurately track and quantify the metabolic and pharmacokinetic profiles of drug molecules . This provides valuable information for drug development and optimization .

Propriétés

IUPAC Name |

ethyl formate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-5-3-4/h3H,2H2,1H3/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJINCZRORDGAQ-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13CH]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480311 | |

| Record name | Ethyl formate-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl formate-13C | |

CAS RN |

73222-61-4 | |

| Record name | Ethyl formate-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does the s-cis/s-trans conformational equilibrium in ethyl formate influence the observed 13C NMR chemical shifts?

A1: The study by González-González et al. employed 13C NMR spectroscopy at 125 MHz to examine a series of alkyl formates, including ethyl formate. [] The researchers observed distinct 13C chemical shifts for the carbon atom beta to the dicoordinated oxygen atom (β-carbon) depending on whether the molecule existed in the s-cis or s-trans conformation. This difference arises from varying intramolecular interactions experienced by the β-carbon in each rotamer. The study suggests that these interactions influence the electron density around the β-carbon, consequently affecting its 13C chemical shift.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-2-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B24554.png)

![3-[(2-Amino-3-hydroxypropanoyl)amino]propanoic acid](/img/structure/B24563.png)

![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)